N-cyclopropyl-N-methylformamide
Overview
Description
N-cyclopropyl-N-methylformamide: is an organic compound with the molecular formula C5H9NO . It is a formamide derivative where the hydrogen atom of the formamide group is replaced by a cyclopropyl and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-cyclopropyl-N-methylformamide can be synthesized through the reaction of cyclopropylamine with methyl formate under controlled conditions. The reaction typically involves the use of a solvent such as methanol or chloroform and is carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-N-methylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Cyclopropylcarboxylic acid and N-methylformamide.
Reduction: Cyclopropylmethylamine.
Substitution: Various substituted formamides depending on the nucleophile used.
Scientific Research Applications
N-cyclopropyl-N-methylformamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially in designing molecules with improved pharmacokinetic properties.
Industry: It serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-methylformamide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in cycloaddition reactions, leading to the formation of complex molecular architectures. The pathways involved often include the activation of the formamide group, followed by nucleophilic attack or electrophilic addition .
Comparison with Similar Compounds
- N-methylformamide
- N,N-dimethylformamide
- N-cyclopropylformamide
Comparison: N-cyclopropyl-N-methylformamide is unique due to the presence of both cyclopropyl and methyl groups attached to the formamide moiety. This dual substitution imparts distinct chemical and physical properties compared to its analogs. For instance, N-methylformamide and N,N-dimethylformamide are more commonly used as solvents, whereas this compound is primarily utilized as a synthetic intermediate. The cyclopropyl group also introduces ring strain, which can influence the reactivity and stability of the compound.
Properties
IUPAC Name |
N-cyclopropyl-N-methylformamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-6(4-7)5-2-3-5/h4-5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFAPZFZGCQOAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=O)C1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901298093 | |
Record name | Formamide, N-cyclopropyl-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901298093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1403483-62-4 | |
Record name | Formamide, N-cyclopropyl-N-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1403483-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formamide, N-cyclopropyl-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901298093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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